
O-Demethyl apixaban sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Demethyl apixaban sulfate is a metabolite of apixaban, a potent and highly selective inhibitor of factor Xa. Apixaban is used for the prevention and treatment of thromboembolic diseases. This compound is formed through the metabolic processes involving demethylation and subsequent sulfation of apixaban. This compound is a major circulating metabolite in humans but is found at lower concentrations in animals .
Métodos De Preparación
The preparation of O-Demethyl apixaban sulfate involves two main steps: demethylation and sulfation.
Demethylation: Apixaban undergoes O-demethylation catalyzed by cytochrome P450 enzymes to form O-demethyl apixaban
Sulfation: The O-demethyl apixaban is then conjugated by sulfotransferases, specifically SULT1A1 and SULT1A2, to form this compound The reaction conditions typically involve the use of potassium phosphate buffer, magnesium chloride, and 3’-phosphoadenosine 5’-phosphosulfate as a sulfate donor.
Análisis De Reacciones Químicas
O-Demethyl apixaban sulfate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions are less common for this compound.
Substitution: The sulfate group can be substituted under certain conditions, leading to the formation of various derivatives
Common reagents used in these reactions include cytochrome P450 enzymes for demethylation and sulfotransferases for sulfation . The major product formed from these reactions is this compound itself .
Aplicaciones Científicas De Investigación
O-Demethyl apixaban sulfate has several scientific research applications:
Chemistry: It is used to study the metabolic pathways of apixaban and the role of sulfotransferases in drug metabolism
Biology: The compound is used to investigate the biological effects of apixaban metabolites and their interactions with various enzymes
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of apixaban, contributing to the development of safer and more effective anticoagulant therapies
Industry: The compound is used in the pharmaceutical industry for the development and optimization of apixaban-based therapies
Mecanismo De Acción
O-Demethyl apixaban sulfate exerts its effects by inhibiting factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the coagulation cascade . This inhibition prevents the formation of a thrombus, thereby reducing the risk of thromboembolic events . The sulfation of O-demethyl apixaban to form this compound is primarily catalyzed by the sulfotransferase SULT1A1 .
Comparación Con Compuestos Similares
O-Demethyl apixaban sulfate can be compared with other metabolites of apixaban, such as 3-hydroxy apixaban and hydroxylated O-demethyl apixaban . These compounds share similar metabolic pathways but differ in their chemical structures and biological activities . This compound is unique due to its sulfation, which significantly affects its solubility and pharmacokinetic properties .
Similar compounds include:
- 3-Hydroxy apixaban
- Hydroxylated O-demethyl apixaban
- Other sulfated metabolites of apixaban
These compounds are studied to understand the comprehensive metabolic profile of apixaban and its implications for therapeutic use .
Propiedades
IUPAC Name |
[4-[3-carbamoyl-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridin-1-yl]phenyl] hydrogen sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O7S/c25-23(31)21-19-12-14-28(16-6-4-15(5-7-16)27-13-2-1-3-20(27)30)24(32)22(19)29(26-21)17-8-10-18(11-9-17)36-37(33,34)35/h4-11H,1-3,12-14H2,(H2,25,31)(H,33,34,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIFVOGTDGFZKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1118765-14-2 |
Source


|
| Record name | O-Demethyl apixaban sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118765142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-DEMETHYL APIXABAN SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/939YP1ZX38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary metabolic pathway of Apixaban in humans, and how does O-Demethyl apixaban sulfate factor into this process?
A: Apixaban, a direct factor Xa inhibitor, primarily undergoes O-demethylation catalyzed by cytochrome P450 enzymes to form O-Demethyl apixaban. This metabolite is then further metabolized by sulfotransferases (SULTs), primarily SULT1A1, to form this compound. [, , ] This sulfate conjugate represents a significant circulating metabolite in humans, though its plasma concentration is lower than the parent drug. [, ]
Q2: Are there any species differences in the metabolism of Apixaban, particularly regarding the formation of this compound?
A: Yes, significant species differences exist in the formation of this compound. Studies utilizing liver S9 fractions, a rich source of drug-metabolizing enzymes, revealed that dogs, monkeys, and humans exhibited higher activities for this compound formation compared to mice, rats, and rabbits. [] This highlights the importance of considering species-specific metabolic profiles during drug development.
Q3: Besides this compound, what other metabolites of Apixaban are observed in various species?
A: In addition to this compound (M1), other key metabolites include O-demethyl apixaban (M2) and O-demethyl apixaban glucuronide (M14). While these metabolites are found across species, their relative abundance varies. [] For instance, rabbits exhibit a distinct metabolic profile, with apixaban being a minor component and M2 and M14 being prominent. [] This underscores the complexity of Apixaban metabolism across different species.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
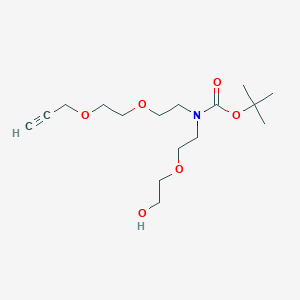
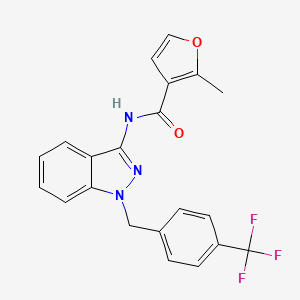
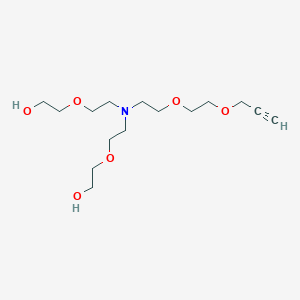
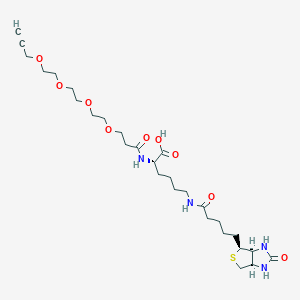
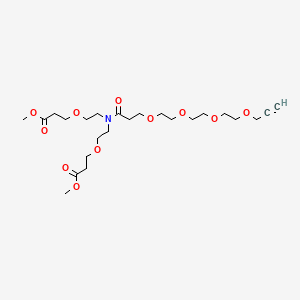
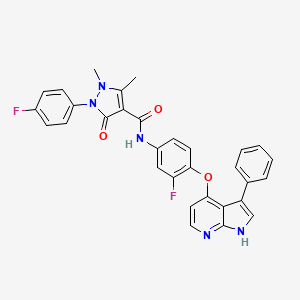


![4-[3-Hydroxyimino-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B609645.png)


![3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate](/img/structure/B609652.png)

